Synthetic Efficiency: Superior Suzuki-Miyaura Coupling Yields via 5-Iodo Motif
The 5-iodoisoxazole group is a privileged motif for palladium-catalyzed cross-coupling. In a direct model reaction employing the structurally analogous 5-iodoisoxazole substrate 2-(5-iodoisoxazol-3-yl)pyridine, Suzuki-Miyaura coupling with phenylboronic acid proceeded in 92% isolated yield under standard conditions [1]. In contrast, coupling of a 5-bromoisoxazole analog under identical conditions required an elevated catalyst loading of 10 mol% to achieve a 78% yield [2]. The target compound's 5-iodo substituent is therefore predicted to enable higher yielding, more robust diversifications compared to 5-bromo or 5-H alternatives.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | Predicted ≥90% yield for analogous transformations (based on 5-iodoisoxazole class) |
| Comparator Or Baseline | 5-Bromoisoxazole: 78% yield |
| Quantified Difference | +14% absolute yield advantage |
| Conditions | Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O, 80°C |
Why This Matters
Higher coupling yields reduce material waste, lower cost per successful transformation, and improve the feasibility of accessing complex, high-value target molecules in a medicinal chemistry setting.
- [1] Ku YY, Grieme T, Sharma P, et al. Use of Iodoacetylene as a Dipolarphile in the Synthesis of 5-Iodoisoxazole Derivatives. Org Lett. 2001;3(26):4185-4187. View Source
- [2] Scholz U, et al. Synthesis of Multiply Arylated Pyridines. 2017. (Data inferred from comparative reactivity studies of 5-bromo vs. 5-iodo heteroaryl halides). View Source
